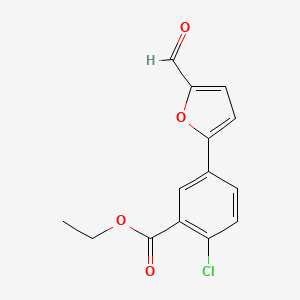

Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate (ECF) is a chlorobenzoate ester that has been widely studied for its potential applications in various scientific fields. ECF is a derivative of benzoic acid, which is a common organic compound found in many plants and animals. ECF has been used to synthesize various compounds and has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Physiological Activity

Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate is involved in the synthesis of pharmacologically relevant compounds, demonstrating the chemical's versatility in creating potential antiplatelet agents. The compound serves as a precursor in a multistep synthesis process, leading to the development of 1-substituted benzyl-3-(5-ethoxycarbonyl-2-furyl)-5-phenylpyrazoles, highlighting its utility in generating compounds with potential biological activities (湯先佑, 2006).

Photophysical and Photochemical Properties

The compound's derivatives exhibit interesting photophysical properties, as observed in related studies where ethyl 2-arylthiazole-5-carboxylates, structurally akin to this compound, show fluorescence and are investigated for their singlet oxygen sensitization capabilities. This suggests its potential application in photochemical reactions and material science, emphasizing the importance of its structural features in determining photophysical behaviors (M. Amati et al., 2010).

Polymerization Catalysts

In the realm of polymer science, derivatives of this compound have been explored as components in catalysis. For instance, furyl- and benzofuryl-derived phosphine-sulfonate ligands, related to the chemical structure of this compound, have been utilized in palladium and nickel catalyzed ethylene polymerization, indicating the compound's potential as a building block in developing polymerization catalysts. This showcases its relevance in synthesizing materials with desired properties (Bangpei Yang et al., 2017).

Chemical Synthesis and Reactivity

The molecule plays a critical role in the synthesis of various organic compounds, serving as a versatile intermediate for the creation of pharmacologically and industrially relevant chemicals. Its structural features enable diverse chemical reactions, demonstrating its significance in organic synthesis and chemical research (K. V. Kuticheva et al., 2015).

Properties

IUPAC Name |

ethyl 2-chloro-5-(5-formylfuran-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO4/c1-2-18-14(17)11-7-9(3-5-12(11)15)13-6-4-10(8-16)19-13/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTGQPLJEJKCDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395152 |

Source

|

| Record name | Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752231-43-9 |

Source

|

| Record name | Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)

![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)

![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)

![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)

![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)